

Substituted Nitroalkenes: A Technical Guide to Emerging Research Frontiers

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Compound of Interest

Compound Name: trans-4-Methyl-1-nitro-1-pentene

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroalkenes are a class of highly versatile and reactive organic compounds, characterized by a nitro group conjugated with a carbon-carbon double bond. This unique electronic arrangement makes them potent electrophiles and valuable building blocks in a myriad of chemical transformations. Their utility extends from complex organic synthesis to the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic additions and cycloaddition reactions, making them prized intermediates.[1][2][3] In medicinal chemistry, they are recognized as Michael acceptors that can covalently modify biological nucleophiles, such as cysteine residues in proteins, leading to significant pharmacological effects.[4][5] This technical guide provides an in-depth exploration of the burgeoning research areas for substituted nitroalkenes, focusing on their applications in drug development and advanced synthetic methodologies. It includes quantitative data, detailed experimental protocols, and visual workflows to support further investigation and innovation in this dynamic field.

Core Reactivity and Synthesis

The chemical behavior of substituted nitroalkenes is dominated by the electron-deficient nature of the double bond. This makes them excellent Michael acceptors, dienophiles, and dipolarophiles.[1] Their reactivity allows for the construction of complex molecular architectures







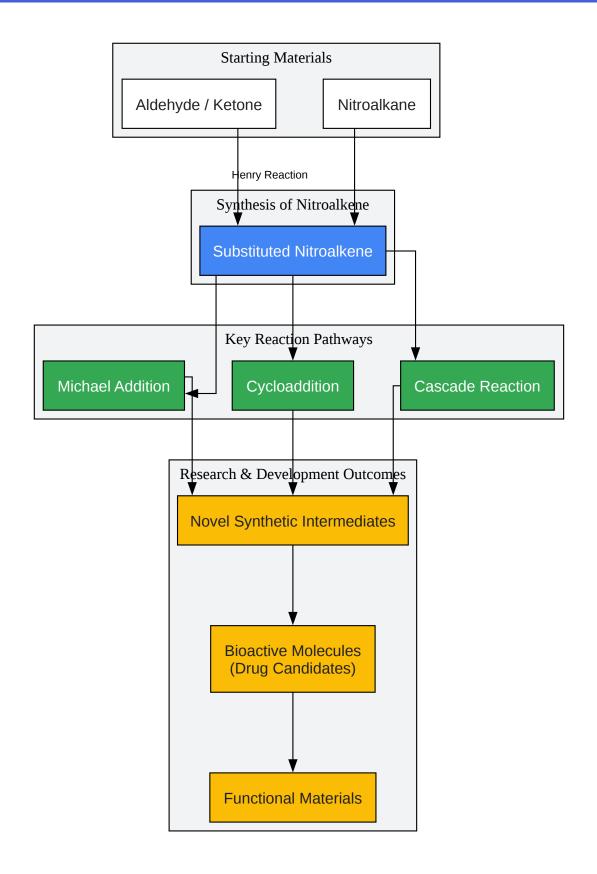
and the introduction of nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Key Reaction Classes:

- Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a wide range
 of carbon and heteroatom nucleophiles. This reaction is a cornerstone for forming new C-C
 and C-heteroatom bonds.[6][7][8] The resulting y-nitro compounds are versatile
 intermediates that can be converted into other functional groups.[8]
- Cycloaddition Reactions: Nitroalkenes participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions.[9][10][11][12][13] In Diels-Alder reactions, they are excellent dienophiles.[1][9] These reactions are critical for synthesizing carbocyclic and heterocyclic ring systems with high stereocontrol.[2][3][14]
- Domino/Cascade Reactions: The high reactivity of nitroalkenes makes them ideal substrates for multi-component and cascade reactions, enabling the efficient assembly of complex molecules from simple precursors in a single step.[10][11]

A generalized workflow for the synthesis and application of substituted nitroalkenes is presented below.





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Figure 1: General workflow from starting materials to nitroalkene applications.



Potential Research Area: Medicinal Chemistry & Drug Development

Substituted nitroalkenes are emerging as a significant class of compounds for therapeutic applications due to their ability to modulate various biological pathways.

Anticancer Agents

Nitroalkenes exhibit potent anticancer activity through multiple mechanisms. Their ability to act as Michael acceptors allows them to target nucleophilic residues on proteins crucial for cancer cell survival and proliferation.[5]

- Mechanism of Action: A key mechanism involves the inhibition of DNA repair pathways. Certain small molecule nitroalkenes have been shown to inhibit RAD51-mediated homologous recombination, a critical DNA double-strand break repair process.[15] This sensitizes cancer cells, particularly triple-negative breast cancer (TNBC) cells, to DNAdamaging therapies like PARP inhibitors and radiation.[15] Other nitroalkenes induce anticancer effects by binding to tubulin, disrupting microtubule dynamics and inhibiting cell proliferation.[16][17] Additionally, some nitro-substituted compounds induce reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and suppression of key survival signaling pathways like Akt/mTOR and ERK.[18]
- Future Research Directions:
 - Combination Therapies: Investigating the synergy between novel nitroalkenes and existing chemotherapeutics or radiation therapy is a promising area.[15]
 - Targeted Delivery: Developing delivery systems to selectively target nitroalkenes to tumor tissues could enhance efficacy and reduce off-target toxicity.
 - Structure-Activity Relationship (SAR) Studies: Synthesizing and screening libraries of nitroalkenes to identify compounds with improved potency and selectivity against specific cancer types.



Compound Class	Cancer Type	Target/Mechan ism of Action	Reported IC50 / Activity	Reference
α-Aminoalkylated nitroalkenes	Cervical Cancer (HeLa)	Tubulin binding	Not specified in abstract	[16],[17]
Nitro fatty acids (e.g., CP-8)	Triple-Negative Breast Cancer	Inhibition of RAD51-mediated homologous recombination	Potent cell killing, synergistic with PARP inhibitors	[15]
4-Nitro- substituted diselenide	Triple-Negative Breast Cancer	ROS induction, suppression of Akt/mTOR & ERK pathways	Markedly reduced tumor volume in vivo	[18]

Anti-inflammatory Agents

Endogenously produced nitrated fatty acids are known signaling mediators that resolve inflammation.[19] Synthetic substituted nitroalkenes mimic these effects and represent a promising area for developing novel anti-inflammatory drugs.

• Mechanism of Action: Nitroalkenes exert anti-inflammatory effects primarily by inhibiting the pro-inflammatory transcription factor NF-κB.[19] They can directly alkylate and inhibit key proteins in the NF-κB signaling pathway.[19] Some nitro-substituted chalcones have also been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory response.[20] This modulation reduces the expression of downstream inflammatory mediators such as TNF-α, MCP-1, and vascular cell adhesion molecule 1 (VCAM-1).[19]

The signaling pathway below illustrates the inhibitory effect of nitroalkenes on NF-kB activation.

Figure 2: Inhibition of the NF-kB signaling pathway by substituted nitroalkenes.

- Future Research Directions:
 - PPARy-Independent Pathways: Investigating PPARy-independent mechanisms of action,
 as some nitroalkenes show efficacy without activating this receptor.[19]



- In Vivo Models: Evaluating the efficacy of novel nitroalkenes in animal models of chronic inflammatory diseases like arthritis, inflammatory bowel disease, and atherosclerosis.
- Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion
 (ADME) properties of promising anti-inflammatory nitroalkenes.

Antimicrobial Agents

Substituted nitroalkenes have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[21][22]

- Mechanism of Action: The antimicrobial activity of nitroaromatic compounds is often
 attributed to the intracellular reduction of the nitro group, which generates toxic reactive
 nitrogen species. These species can cause widespread damage to cellular components,
 including DNA and proteins, leading to cell death.[23] Some functionalized β-nitrostyrenes
 show potent and specific activity against certain bacterial species like B. subtilis.[21]
- Future Research Directions:
 - Combating Resistance: Synthesizing and testing nitroalkenes against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycinresistant Enterococcus (VRE).[24]
 - Antibiofilm Activity: Evaluating the ability of nitroalkenes to disrupt or prevent the formation of bacterial biofilms, which are a major cause of persistent infections.[24]
 - Low Cytotoxicity Candidates: Focusing on developing compounds that exhibit high antimicrobial potency with minimal cytotoxicity to human cells, making them suitable for therapeutic use.[21]



Compound Class	Target Organism(s)	MIC (μg/mL)	MBC (μg/mL)	Reference
Functionalized β- nitrostyrenes (Compound 3)	Gram-positive bacteria	3.91–7.81	7.81–31.25	[21]
Functionalized β- nitrostyrenes (Compounds 4– 6)	Gram-negative bacteria	31.25	Not specified	[21]
Halogenated Nitro-pyrroles	S. aureus	15.6–62.5	Not specified	[23]
Nitrothiophene derivatives	MRSA	High activity	Not specified	[24]

Potential Research Area: Advanced Synthetic Methodologies

The unique reactivity of nitroalkenes makes them valuable substrates for developing novel and efficient synthetic methods, particularly in asymmetric catalysis.

Asymmetric Organocatalysis

The organocatalytic asymmetric conjugate addition to nitroalkenes is a powerful tool for creating highly functionalized, enantioenriched building blocks.[6][7]

- Reaction Scope: A wide variety of nucleophiles, including aldehydes, ketones, and malonates, can be added to nitroalkenes with high enantioselectivity using chiral organocatalysts like prolinamides and thioureas.[6] This allows for the synthesis of precursors to important molecules like analogues of the drug Pregabalin.[25][26]
- Future Research Directions:
 - Novel Catalysts: Designing new, more efficient, and robust organocatalysts for conjugate additions.



- Expanded Substrate Scope: Exploring the use of tetrasubstituted nitroalkenes, which are synthetically challenging but lead to the construction of all-carbon quaternary centers.
- Tandem Reactions: Developing one-pot tandem reactions that combine an asymmetric
 Michael addition with a subsequent cyclization or functional group transformation.

Reaction Type	Catalyst Type	Product Type	Reported Yield (%)	Reported ee (%)	Reference
Enantioselect ive reduction of nitroalkenes	Imidazolidino ne (MacMillan)	Functionalize d nitroalkanes	Up to 99	Up to 98	[27]
Michael addition of aldehydes	Prolinamide derivatives	y- Nitrocarbonyl compounds	Good to excellent	High	[6]
Michael addition of β- keto esters	Bifunctional thiourea	Adducts with adjacent stereocenters	Up to 99	Up to 99	[6]

Experimental Protocols General Synthesis of a Tetrasubstituted Nitroalkene

This protocol is adapted from a two-step procedure involving a Horner-Wadsworth-Emmons (HWE) olefination followed by nitration.[27]

Step 1: HWE Olefination to form α,β -Unsaturated Ester

- Cool a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF (tetrahydrofuran) to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
- Stir the mixture at 0 °C for 30 minutes.



- Add a solution of the starting ketone (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (thin-layer chromatography).
- Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the α,β -unsaturated ester.

Step 2: Nitration of the α,β -Unsaturated Ester

- Dissolve the α,β-unsaturated ester (1.0 eq) in acetonitrile.
- Add sodium nitrite (NaNO2, 2.0 eq) and ceric ammonium nitrate (CAN, 2.0 eq) to the solution.
- Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, dilute the mixture with water and extract with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
- Purify the crude product by flash column chromatography to yield the tetrasubstituted nitroalkene.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.[21]



- Preparation: Prepare a stock solution of the test nitroalkene in DMSO (dimethyl sulfoxide).
 Prepare a bacterial inoculum suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
- Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
- MBC Determination: To determine the MBC, take an aliquot (e.g., 10 μL) from each well that showed no visible growth and plate it onto a Mueller-Hinton Agar (MHA) plate.
- Incubation: Incubate the MHA plates at 37 °C for 24 hours.
- MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

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